molecular formula C23H15BrN4O3 B2482513 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)phthalazin-1(2H)-one CAS No. 1357740-85-2

4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)phthalazin-1(2H)-one

Cat. No. B2482513
CAS RN: 1357740-85-2
M. Wt: 475.302
InChI Key: KELXWNPSGBFWJV-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals characterized by their inclusion of 1,2,4-oxadiazole and phthalazinone moieties. These structural features are common in molecules investigated for various pharmacological and material science applications due to their interesting chemical and physical properties. The specific compound incorporates bromophenyl and methoxyphenyl groups, which could potentially affect its reactivity and interaction with biological systems or materials.

Synthesis Analysis

The synthesis of compounds related to the requested molecule often involves multi-step organic reactions, including the formation of 1,2,4-oxadiazole and phthalazinone rings through cyclization reactions. An example is the efficient one-pot, four-component synthesis of similar phthalazine derivatives, indicating that complex molecules incorporating the 1,2,4-oxadiazole moiety can be synthesized through strategic combination of precursors in the presence of suitable catalysts and conditions (Torkian et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds containing 1,2,4-oxadiazole rings has been extensively studied using techniques like X-ray crystallography and density functional theory (DFT) calculations. For instance, Kumara et al. (2017) conducted crystal structure studies and Hirshfeld surface analysis on novel oxadiazole derivatives, highlighting the importance of intermolecular hydrogen bonding and the arrangement of molecular components in the crystal lattice (Kumara et al., 2017).

Scientific Research Applications

Crystal Structure and Computational Analysis

Research on compounds structurally related to 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)phthalazin-1(2H)-one, like 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, has been conducted to understand their crystal structure and molecular interactions. Such studies involve X-ray diffraction and density functional theory (DFT) calculations to identify reactive sites and analyze intermolecular hydrogen bonds and Hirshfeld surface interactions (Kumara et al., 2017).

Antimicrobial Activities

Compounds including 1,2,4-oxadiazoles, similar to the target compound, have been synthesized and studied for their antimicrobial properties. These studies focus on synthesizing novel derivatives and testing them against various bacterial and fungal strains to evaluate their efficacy (El-Hashash et al., 2012), (Sridhara et al., 2010).

Synthesis and Characterization

Research efforts include synthesizing and characterizing phthalazinone derivatives, such as 1,2,4-triazol-3-yl and 1,3,4-oxadiazol-2-yl derivatives. These studies involve spectral characterization and exploring different reaction pathways (Mahmoud et al., 2012).

Anticancer and Tuberculostatic Activity

Other related studies have explored the potential of compounds with 1,3,4-oxadiazole structures in anticancer and tuberculostatic applications. These compounds have been synthesized and tested against various cancer cell lines and for their minimum inhibiting concentrations against tuberculosis (Yakantham et al., 2019), (Foks et al., 2004).

properties

IUPAC Name

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN4O3/c1-30-17-6-4-5-16(13-17)28-23(29)19-8-3-2-7-18(19)20(26-28)22-25-21(27-31-22)14-9-11-15(24)12-10-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELXWNPSGBFWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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